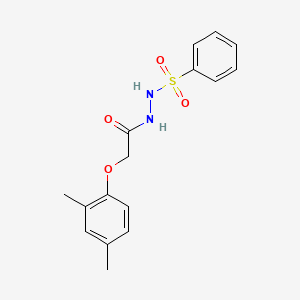![molecular formula C17H13F3N2O B12457776 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12457776.png)
4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a compound belonging to the benzodiazepine class, which is known for its wide range of pharmacological effects Benzodiazepines are commonly used for their anxiolytic, hypnotic, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol typically involves the reaction of aminobenzophenones with appropriate reagents under controlled conditions. One common method includes the use of continuous flow chemistry, which allows for efficient and scalable production of benzodiazepines . The process involves a series of reactions including acylation, cyclization, and reduction steps.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through automated flow synthesis platforms. These platforms enable the continuous production of benzodiazepines with high yield and purity. The use of microfluidic systems and real-time monitoring ensures consistent quality and scalability .
化学反応の分析
Types of Reactions: 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic group allows for electrophilic substitution reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Halogenated benzodiazepine compounds.
科学的研究の応用
4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on various biological pathways and its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
作用機序
The mechanism of action of 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The trifluoromethyl group contributes to its high affinity and selectivity for the GABA receptors .
類似化合物との比較
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Fludiazepam: Shares structural similarities and pharmacological effects.
Uniqueness: 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is unique due to the presence of the trifluoromethyl group, which enhances its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C17H13F3N2O |
|---|---|
分子量 |
318.29 g/mol |
IUPAC名 |
4-methyl-2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C17H13F3N2O/c1-10-6-7-15(23)11(8-10)14-9-16(17(18,19)20)22-13-5-3-2-4-12(13)21-14/h2-9,22-23H,1H3 |
InChIキー |
HFYKGDZCXAKCIX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3NC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


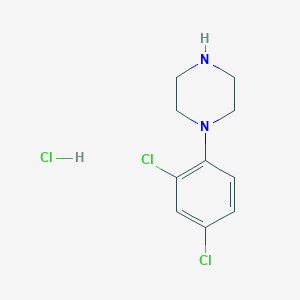
![3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)

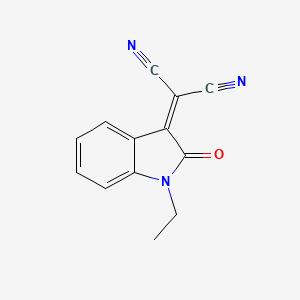
![N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12457723.png)
![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)
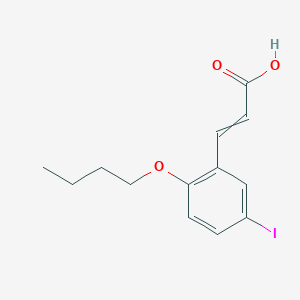
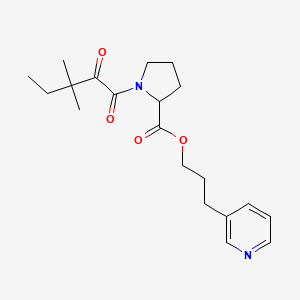
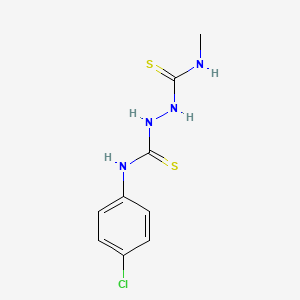
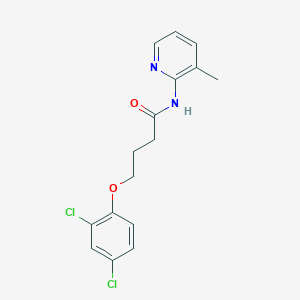
![3,4'-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457769.png)
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
